Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887461
InChI: InChI=1S/C21H25NO5S/c1-17-10-12-20(13-11-17)28(24,25)27-16-19-9-5-6-14-22(19)21(23)26-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3
SMILES:
Molecular Formula: C21H25NO5S
Molecular Weight: 403.5 g/mol

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15887461

Molecular Formula: C21H25NO5S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C21H25NO5S
Molecular Weight 403.5 g/mol
IUPAC Name benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C21H25NO5S/c1-17-10-12-20(13-11-17)28(24,25)27-16-19-9-5-6-14-22(19)21(23)26-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3
Standard InChI Key VFRLPOGVCQNZJM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCN2C(=O)OCC3=CC=CC=C3

Introduction

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate is a complex organic compound belonging to the piperidine family, which is widely studied in medicinal chemistry for its potential applications in drug development. This compound features a piperidine ring, a benzyl group, and a tosylate moiety, contributing to its reactivity and biological activity.

Synthesis

The synthesis of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the tosylate and benzyl groups. Specific conditions such as controlled temperature and the use of solvents like dichloromethane or tetrahydrofuran are often required. Reaction yields and purity are assessed using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Chemical Reactions and Reactivity

Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate can participate in various chemical reactions, often under controlled conditions to optimize yield and selectivity. The tosylate group serves as a good leaving group, facilitating nucleophilic substitution reactions. Analytical techniques such as high-performance liquid chromatography are used to monitor reaction progress.

Biological Activity and Potential Applications

The mechanism of action involves interactions with biological targets, often mediated by hydrogen bonding and hydrophobic interactions due to its structural features. Compounds with similar structures may exhibit activity against enzymes or receptors, influencing pathways related to neurotransmission or metabolic processes. Detailed studies are needed to elucidate specific interactions and effects on biological systems.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Benzyl 4-(tosyloxy)piperidine-1-carboxylateSimilar tosyl group but at the 4-positionMolecular weight of 389.5 g/mol, used in various chemical transformations
N-Boc-piperidineContains a tert-butoxycarbonyl protecting groupCommonly used in peptide synthesis
Piperidin-1-carboxylic acidSimple carboxylic acid without additional functionalizationExhibits different biological activity due to lack of complex substituents

Research Findings and Future Directions

Research on Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate highlights its potential in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Further studies are required to fully understand its biological activity and to explore its applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator